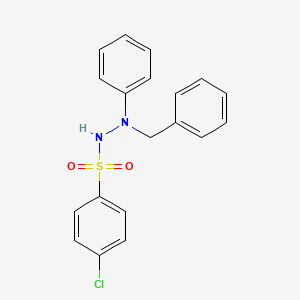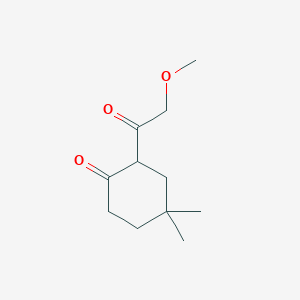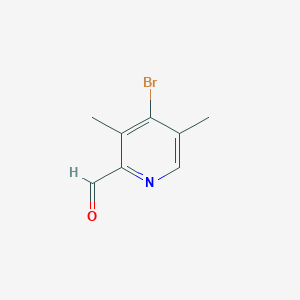
4-Bromo-3,5-dimethylpicolinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-3,5-dimethylpicolinaldehyde is an organic compound with the molecular formula C8H8BrNO and a molecular weight of 214.06 g/mol . It is a derivative of picolinaldehyde, characterized by the presence of bromine and methyl groups on the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3,5-dimethylpicolinaldehyde typically involves the bromination of 3,5-dimethylpicolinaldehyde. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the 3,5-dimethylpicolinaldehyde in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .
化学反応の分析
Types of Reactions
4-Bromo-3,5-dimethylpicolinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives depending on the nucleophile used .
科学的研究の応用
4-Bromo-3,5-dimethylpicolinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a reagent in industrial processes.
作用機序
The mechanism of action of 4-Bromo-3,5-dimethylpicolinaldehyde involves its interaction with specific molecular targets and pathways. The bromine and aldehyde groups play a crucial role in its reactivity and interactions with other molecules. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to various biological and chemical effects .
類似化合物との比較
4-Bromo-3,5-dimethylpicolinaldehyde can be compared with other similar compounds, such as:
4-Bromo-3,5-dimethylbenzaldehyde: Similar in structure but lacks the nitrogen atom in the pyridine ring.
3,5-Dimethyl-4-chloropicolinaldehyde: Similar but with a chlorine atom instead of bromine.
3,5-Dimethylpicolinaldehyde: Lacks the halogen substituent, making it less reactive in certain chemical reactions.
These comparisons highlight the unique reactivity and applications of this compound due to the presence of the bromine atom and the pyridine ring structure.
特性
分子式 |
C8H8BrNO |
|---|---|
分子量 |
214.06 g/mol |
IUPAC名 |
4-bromo-3,5-dimethylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H8BrNO/c1-5-3-10-7(4-11)6(2)8(5)9/h3-4H,1-2H3 |
InChIキー |
CEDDNBYFLJSZTE-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(C(=C1Br)C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


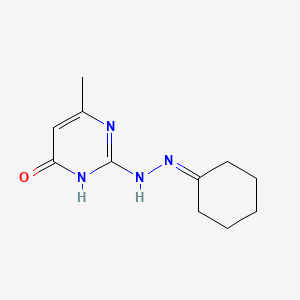
![2-(Bromomethyl)-3-methylbenzo[d]thiazol-3-ium bromide](/img/structure/B13082023.png)
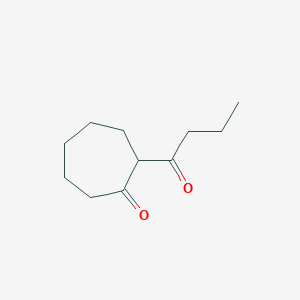
![(4Z)-4-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,5-dione](/img/structure/B13082039.png)

![(4S,5R)-N-[3-[3-[(2,3-dihydroxybenzoyl)amino]propyl-[(4S,5R)-2-(2,3-dihydroxyphenyl)-5-methyl-4,5-dihydro-1,3-oxazole-4-carbonyl]amino]propyl]-2-(2,3-dihydroxyphenyl)-5-methyl-4,5-dihydro-1,3-oxazole-4-carboxamide](/img/structure/B13082053.png)


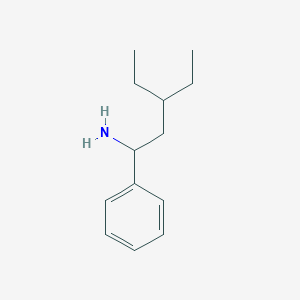

![2-Ethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B13082083.png)
![tert-Butyl 9,9-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B13082089.png)
